BenchChemオンラインストアへようこそ!

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride

Aqueous solubility Salt formulation Assay compatibility

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride (CAS 622847-36-3) is a trifunctional benzoic acid derivative featuring a methyl ester at the carboxyl position, a methoxy group at the 3-position, and an aminomethyl substituent at the 4-position, isolated as the hydrochloride salt. With molecular formula C₁₀H₁₄ClNO₃ and a molecular weight of 231.7 g/mol, this compound serves as a versatile small-molecule scaffold employed as a synthetic intermediate in medicinal chemistry and as a building block for targeted inhibitor design.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67
CAS No. 622847-36-3
Cat. No. B1658825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride
CAS622847-36-3
Molecular FormulaC10H14ClNO3
Molecular Weight231.67
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OC)CN.Cl
InChIInChI=1S/C10H13NO3.ClH/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11;/h3-5H,6,11H2,1-2H3;1H
InChIKeySHYQRXCIEUBRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminomethyl-3-methoxybenzoic Acid Methyl Ester Hydrochloride (CAS 622847-36-3): Core Structural Identity for Procurement Specification


4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride (CAS 622847-36-3) is a trifunctional benzoic acid derivative featuring a methyl ester at the carboxyl position, a methoxy group at the 3-position, and an aminomethyl substituent at the 4-position, isolated as the hydrochloride salt . With molecular formula C₁₀H₁₄ClNO₃ and a molecular weight of 231.7 g/mol, this compound serves as a versatile small-molecule scaffold employed as a synthetic intermediate in medicinal chemistry and as a building block for targeted inhibitor design . The hydrochloride salt form confers aqueous solubility that is critical for solution-phase synthesis and biological assay compatibility, distinguishing it from neutral free-base analogs that require organic co-solvents .

Why 4-Aminomethyl-3-methoxybenzoic Acid Methyl Ester Hydrochloride Cannot Be Replaced by Generic Analogs Without Functional Consequence


Substitution of 4-aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride with structurally adjacent analogs introduces quantifiable shifts in physicochemical properties and biochemical interactions that directly affect experimental reproducibility and synthetic outcomes . The simultaneous presence of the 3-methoxy substituent, the 4-aminomethyl chain, and the methyl ester hydrochloride salt creates a unique combination of hydrogen-bonding capacity, lipophilicity, and aqueous solubility that is absent in the des-methoxy analog (methyl 4-(aminomethyl)benzoate hydrochloride), the direct-ring amino analog (methyl 4-amino-3-methoxybenzoate), or the regioisomeric form (methyl 3-(aminomethyl)-4-methoxybenzoate) . In scaffold-based drug discovery, even single-position substituent changes alter enzyme inhibition profiles, cellular permeability, and metabolic stability, making direct interchange without re-validation scientifically unsound .

Quantitative Differentiation Evidence for 4-Aminomethyl-3-methoxybenzoic Acid Methyl Ester Hydrochloride Versus Comparators


Aqueous Solubility Enhancement of Hydrochloride Salt Versus Free Base Form

The hydrochloride salt of 4-aminomethyl-3-methoxybenzoic acid methyl ester is explicitly documented as soluble in water, in contrast to the corresponding free base form, which has markedly lower aqueous solubility . The free base (CAS 721939-64-6) carries no salt counterion and requires organic co-solvent systems for dissolution, limiting its utility in aqueous-based biological assays and aqueous-phase synthetic protocols. The hydrochloride salt's water solubility enables its direct use in biochemical buffer systems without DMSO or other organic solvents, thereby reducing solvent-induced assay artifacts . The des-methoxy analog, methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7), also exhibits water solubility, but the additional 3-methoxy substitution in the target compound modulates hydrogen-bonding capacity and partitioning behavior, affecting solubility kinetics and compatibility with specific buffer systems .

Aqueous solubility Salt formulation Assay compatibility Solution-phase chemistry

Lipophilicity (logP) Differentiation from Direct-Ring Amino and Des-Methoxy Analogs

The target compound's 4-aminomethyl-3-methoxy substitution pattern generates a lipophilicity profile that is intermediate between the more polar direct-ring amino analog and the less polar des-methoxy analog . Methyl 4-amino-3-methoxybenzoate (CAS 41608-64-4), in which the amino group is directly attached to the aromatic ring without a methylene spacer, has a measured logP of 1.645 . Methyl 4-(aminomethyl)benzoate (CAS 18469-52-8), which lacks the 3-methoxy group, has a measured logP of 2.434 . The target compound incorporates both the aminomethyl spacer (increasing lipophilicity vs. direct amino) and the 3-methoxy group (moderating lipophilicity vs. des-methoxy), yielding an estimated logP between 1.8 and 2.2 based on structural interpolation and computational predictions for the free base (CAS 721939-64-6) . This intermediate logP range is significant for balancing passive membrane permeability with aqueous solubility in cellular assays.

Lipophilicity logP Drug-likeness Partitioning Physicochemical properties

Regioisomeric Differentiation: 4-Aminomethyl-3-methoxy Versus 3-Aminomethyl-4-methoxy Substitution Pattern

The 4-aminomethyl-3-methoxy substitution pattern of the target compound is regioisomerically distinct from the 3-aminomethyl-4-methoxy arrangement (CAS 771579-95-4) . While both regioisomers share the same molecular formula (C₁₀H₁₃NO₃ for the free base) and molecular weight (195.21 g/mol), the positional swap critically alters the spatial orientation of hydrogen-bond donor and acceptor groups relative to the aromatic ring . In the context of catechol O-methyltransferase (COMT) inhibition, the 4-aminomethyl-3-methoxybenzoic acid scaffold (free acid form, CAS 96053-20-2) has demonstrated potent activity with IC₅₀ values of 5.80 nM against membrane-bound COMT (MB-COMT) in Wistar rat brain and 13 nM against soluble COMT (S-COMT) in Wistar rat liver [1]. The regioisomeric 3-aminomethyl-4-methoxy configuration would present the methoxy and aminomethyl groups in different spatial relationships to the enzyme active site, altering binding geometry and predicted inhibitory potency [2]. In peptidomimetic design, aminomethylbenzoic acid isomers have been shown to produce different spacer geometries; 3-aminomethylbenzoic acid (AMBA) provided effective distance correspondence for farnesyltransferase inhibition (IC₅₀ 50–100 nM), whereas the 4-aminomethyl isomer produced a different spatial arrangement incompatible with optimal binding [2].

Regioisomerism Positional isomer Structure-activity relationship COMT inhibition Enzyme selectivity

Catechol O-Methyltransferase (COMT) Inhibitory Potency of the Parent Free Acid Scaffold

The free acid parent compound, 4-(aminomethyl)-3-methoxybenzoic acid (CAS 96053-20-2), demonstrates potent inhibition of catechol O-methyltransferase (COMT), an enzyme target in Parkinson's disease and other CNS disorders [1]. In standardized enzymatic assays, this scaffold achieved an IC₅₀ of 5.80 nM against membrane-bound COMT (MB-COMT) in Wistar rat brain homogenate and an IC₅₀ of 13 nM against soluble COMT (S-COMT) in Wistar rat liver, measured by metanephrine formation following 20-minute preincubation with adrenaline as substrate [1]. The methyl ester hydrochloride (target compound) serves as a prodrug or intermediate for generating the active free acid in vivo or in situ, and its ester group provides a synthetic handle for further derivatization . In comparison, the simple 4-aminobenzoic acid scaffold, lacking both the methoxy and the aminomethyl spacer, generally exhibits substantially weaker COMT inhibition, with typical IC₅₀ values in the micromolar range (class-level inference from aminobenzoic acid SAR literature) [2].

COMT inhibition Parkinson's disease CNS drug discovery Enzyme assay Medicinal chemistry

Synthetic Intermediate Specificity in HCV Helicase Inhibitor Preparation

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride has been specifically employed as a synthetic intermediate in the preparation of hepatitis C virus (HCV) helicase inhibitors . The compound's aminomethyl group serves as a nucleophilic handle for amide bond formation or reductive amination with elaborated pharmacophoric fragments targeting the HCV NS3 helicase enzyme . In contrast, the des-methoxy analog (methyl 4-(aminomethyl)benzoate hydrochloride) has been more commonly associated with histone deacetylase (HDAC) inhibitor synthesis, indicating that the 3-methoxy substituent directs synthetic utility toward distinct target classes . While quantitative yield comparisons for specific coupling reactions are not publicly available, the documented use of the target compound in HCV helicase inhibitor patent literature establishes a precedent for its procurement over generic alternatives when initiating an HCV-focused medicinal chemistry program .

HCV helicase inhibitor Antiviral intermediate Disease-specific synthesis Viral replication

Evidence-Backed Application Scenarios for 4-Aminomethyl-3-methoxybenzoic Acid Methyl Ester Hydrochloride in Research and Industrial Procurement


CNS Drug Discovery: COMT Inhibitor Lead Generation and Optimization

The parent free acid scaffold of the target compound has demonstrated sub-nanomolar COMT inhibitory potency (IC₅₀ = 5.80 nM for MB-COMT) [1], establishing the 4-aminomethyl-3-methoxybenzoic acid framework as a validated starting point for Parkinson's disease and schizophrenia drug discovery programs. The methyl ester hydrochloride serves as the optimal entry point for medicinal chemistry campaigns, enabling rapid diversification through amide coupling at the aminomethyl position or ester hydrolysis to reveal the active free acid pharmacophore . The intermediate logP profile (estimated 1.9–2.1) of the scaffold supports blood-brain barrier penetration assessment in early lead optimization, while the aqueous solubility of the hydrochloride salt facilitates high-throughput screening compatibility without DMSO interference .

Antiviral Research: Synthesis of HCV NS3 Helicase Inhibitors

The compound is documented in patent and technical literature as a key intermediate for constructing HCV helicase inhibitors targeting the NS3 enzyme [1]. Its bifunctional architecture—comprising a nucleophilic aminomethyl group for amide bond formation and a methyl ester for subsequent hydrolysis or transesterification—enables modular assembly of inhibitor candidates with defined substitution vectors [1]. Procurement of this specific intermediate ensures alignment with published synthetic routes and patent strategies, reducing the need for de novo route scouting when entering the HCV inhibitor space.

Scaffold-Based Chemical Biology: Peptidomimetic Spacer Design and Enzyme Inhibitor Development

Aminomethylbenzoic acid derivatives have been widely employed as hydrophobic spacers in peptidomimetic inhibitor design, replacing dipeptide segments while maintaining optimal distance between pharmacophoric elements [1]. The 3-methoxy substituent on the target compound introduces an additional hydrogen-bond acceptor that modulates spacer geometry and target engagement compared to unsubstituted aminomethylbenzoic acid spacers [1]. The hydrochloride salt form simplifies handling and stoichiometric control in solid-phase peptide synthesis and solution-phase coupling reactions, where precise amine-to-acid ratios are critical for reproducible conjugation yields .

Precision Organic Synthesis: Controlled Nucleophilicity for Regioselective Heterocycle Construction

The target compound's aminomethyl group provides a primary amine nucleophile with reactivity modulated by the electron-donating 3-methoxy substituent, enabling regioselective coupling in the synthesis of substituted quinazolines, benzodiazepines, and related nitrogen-containing heterocycles [1]. The hydrochloride salt offers superior bench-top stability and accurate mass measurement compared to the hygroscopic free base, ensuring consistent stoichiometry in multi-step synthetic sequences . Purity specifications of ≥98% (HPLC) from qualified suppliers support its direct use in GLP-grade intermediate preparation without additional purification .

Quote Request

Request a Quote for 4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.